1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene
Overview
Description
1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene is a chemical compound with the molecular formula C20H34O8 and a molecular weight of 402.48 g/mol . It is also known by other names such as 1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene and 1,4-Bis(triethoxymethoxy)benzene . This compound is characterized by its benzene ring substituted with two 1,4,7,10-tetraoxaundecyl groups, making it a versatile molecule in various chemical applications.
Scientific Research Applications
1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: This compound can be used in the study of biological systems, particularly in the development of drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of targeted drug delivery.
Mechanism of Action
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .
Future Directions
Preparation Methods
The synthesis of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene typically involves the reaction of 1,4-dihydroxybenzene with tetraethylene glycol under specific conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires a controlled temperature environment to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as iron(III) chloride for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene can be compared with similar compounds such as:
1,4-Bis(decyloxy)benzene: This compound has decyloxy groups instead of tetraoxaundecyl chains, resulting in different physical and chemical properties.
1,4-Bis(dimethylsilyl)benzene:
1,4-Bis(triethoxysilyl)benzene: This compound features triethoxysilyl groups, which can be used in the synthesis of silane-based materials.
The uniqueness of this compound lies in its tetraoxaundecyl chains, which provide enhanced solubility and flexibility compared to other similar compounds .
Properties
IUPAC Name |
1,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O8/c1-21-7-9-23-11-13-25-15-17-27-19-3-5-20(6-4-19)28-18-16-26-14-12-24-10-8-22-2/h3-6H,7-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFDQJMQVPBQCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)OCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584567 | |
Record name | 1,4-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221243-98-7 | |
Record name | 1,4-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.